molecular formula C6H5ClN2OS B13853514 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde

6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde

Cat. No.: B13853514
M. Wt: 188.64 g/mol
InChI Key: MTNZXXKXZXJUPY-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5ClN2OS It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate reagents under controlled conditions. For example, 4,6-dichloro-2-(methylthio)pyrimidine can react with sodium ethoxide in ethanol at room temperature to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol or other solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: 6-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.

    Reduction: 6-Chloro-2-(methylthio)pyrimidine-4-methanol.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific bioactive molecule synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(methylthio)pyrimidine: A precursor in the synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carbaldehyde.

    4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: An intermediate in the synthesis process.

    6-Chloro-2-(methylthio)pyrimidine-4-methanol: A reduction product of the aldehyde group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a chloro and methylthio group on the pyrimidine ring, along with an aldehyde functional group, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H5ClN2OS

Molecular Weight

188.64 g/mol

IUPAC Name

6-chloro-2-methylsulfanylpyrimidine-4-carbaldehyde

InChI

InChI=1S/C6H5ClN2OS/c1-11-6-8-4(3-10)2-5(7)9-6/h2-3H,1H3

InChI Key

MTNZXXKXZXJUPY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C=O

Origin of Product

United States

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